molecular formula C5H11NO B13777430 Butyraldehyde O-methyl oxime

Butyraldehyde O-methyl oxime

Cat. No.: B13777430
M. Wt: 101.15 g/mol
InChI Key: BMDFNHAUSSAITP-UHFFFAOYSA-N
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Description

Butyraldehyde O-methyl oxime is an organic compound with the molecular formula C5H11NO. It is a derivative of butyraldehyde, where the aldehyde group is converted to an oxime group and further methylated. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyraldehyde O-methyl oxime can be synthesized through the reaction of butyraldehyde with hydroxylamine to form butyraldehyde oxime, followed by methylation using methyl iodide or dimethyl sulfate. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Butyraldehyde O-methyl oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyraldehyde O-methyl oxime has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of butyraldehyde O-methyl oxime involves its ability to form stable complexes with various molecular targets. The oxime group can interact with metal ions, enzymes, and other biomolecules, influencing their activity and function. This interaction is often mediated through hydrogen bonding, coordination bonds, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyraldehyde O-methyl oxime is unique due to its specific reactivity profile, which is influenced by the presence of the methyl group. This modification can enhance its stability, solubility, and reactivity in certain chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N-methoxybutan-1-imine

InChI

InChI=1S/C5H11NO/c1-3-4-5-6-7-2/h5H,3-4H2,1-2H3

InChI Key

BMDFNHAUSSAITP-UHFFFAOYSA-N

Canonical SMILES

CCCC=NOC

Origin of Product

United States

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